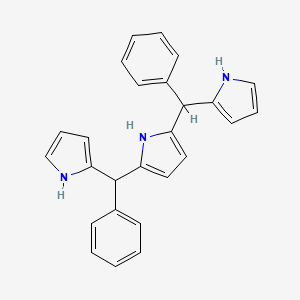
Ethyl docos-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl docos-2-enoate is a long-chain fatty acid ester, specifically an ethyl ester of docosenoic acid. It is a colorless or pale yellow liquid with a sweet floral aroma. This compound is used in various industries, including the food industry as a flavoring agent and in the fragrance industry as a flavor enhancer in perfumes and colognes .
Preparation Methods
Ethyl docos-2-enoate can be synthesized through the formal condensation of the carboxy group of docosenoic acid with the hydroxy group of ethanol . The reaction typically involves the use of a catalyst to facilitate the esterification process. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl docos-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl docos-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of lipid-related disorders.
Mechanism of Action
The mechanism of action of ethyl docos-2-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism, influencing their activity and function .
Comparison with Similar Compounds
Ethyl docos-2-enoate is similar to other long-chain fatty acid esters, such as ethyl docos-13-enoate and ethyl (11Z)-docosenoate . it is unique in its specific structure and properties, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Ethyl docos-13-enoate:
Ethyl (11Z)-docosenoate: Another isomer with distinct reactivity and applications.
Properties
CAS No. |
143120-84-7 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
ethyl docos-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
UJXYWILBUUVRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
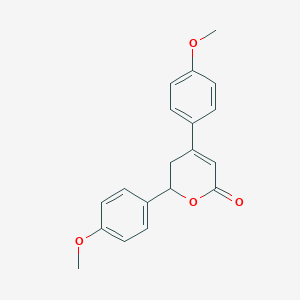
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
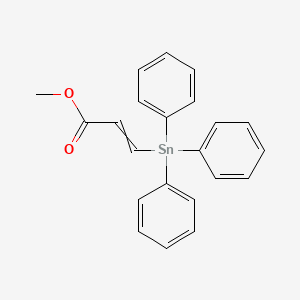
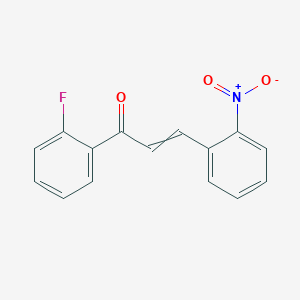
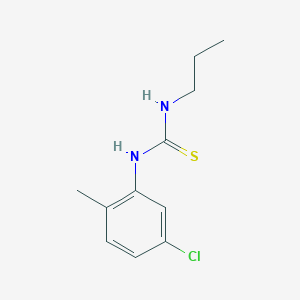

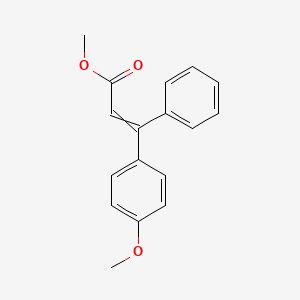
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
